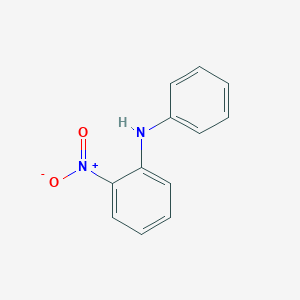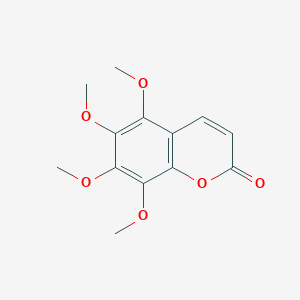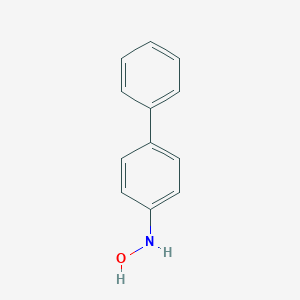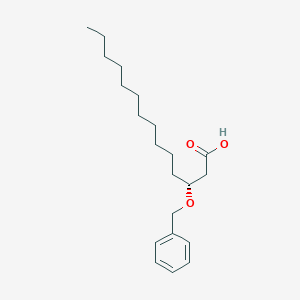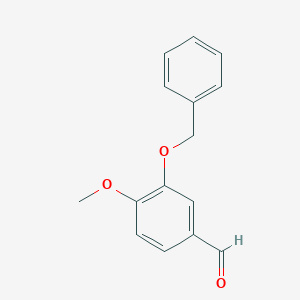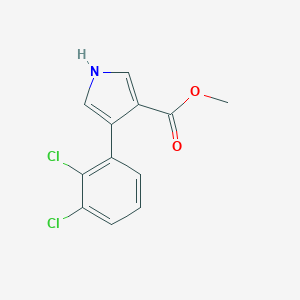
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
概要
説明
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, commonly known as DCMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCMP is a pyrrole derivative that possesses unique chemical and physical properties, making it a promising candidate for further research.
作用機序
DCMP exerts its anti-cancer activity by inducing DNA damage and cell cycle arrest in cancer cells. DCMP binds to the DNA topoisomerase II enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of double-stranded breaks in the DNA. This, in turn, triggers the activation of cell cycle checkpoints, leading to cell cycle arrest and ultimately cell death.
生化学的および生理学的効果
DCMP has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. DCMP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
DCMP has several advantages as a research tool, including its high potency, selectivity, and stability. However, DCMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
将来の方向性
There are several future directions for DCMP research, including:
1. Development of DCMP-based therapeutics for cancer treatment
2. Investigation of the potential of DCMP as a pesticide for crop protection
3. Study of the molecular mechanisms underlying DCMP's anti-inflammatory and anti-oxidant effects
4. Exploration of the potential of DCMP as a material for the development of novel electronic and optical devices.
In conclusion, DCMP is a promising compound with significant potential for further research in various fields. Its unique chemical and physical properties make it a valuable tool for scientific investigation, and its anti-cancer activity makes it a potential candidate for the development of novel cancer therapeutics.
科学的研究の応用
DCMP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that DCMP exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DCMP works by inhibiting the activity of an enzyme called DNA topoisomerase II, which is essential for cancer cell growth and division.
特性
CAS番号 |
103999-57-1 |
|---|---|
製品名 |
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
分子式 |
C12H9Cl2NO2 |
分子量 |
270.11 g/mol |
IUPAC名 |
methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-3-2-4-10(13)11(7)14/h2-6,15H,1H3 |
InChIキー |
BCUKVCIBZQODNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
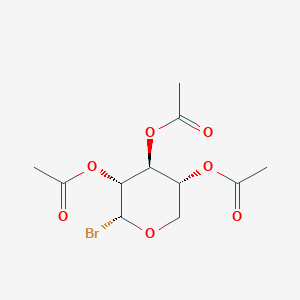
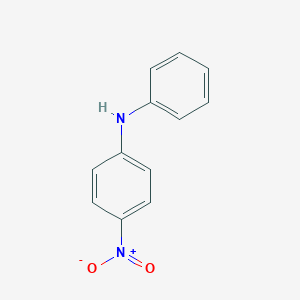
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
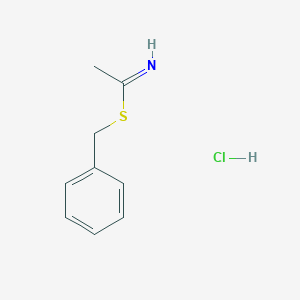
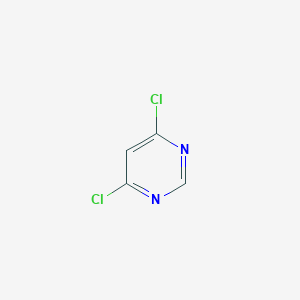
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)

